

Spectroscopic and Mechanistic Insights into the Aporphine Alkaloid Xylopine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of the aporphine alkaloid **Xylopine**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for these analytical techniques and illustrates a key signaling pathway associated with **Xylopine**'s biological activity.

Spectroscopic Data of Xylopine

Xylopine, with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.3 g/mol, has been the subject of various spectroscopic studies to elucidate its structure and properties. The following tables summarize the key NMR and MS data for **Xylopine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of **Xylopine**. While a complete, unified dataset is not available in a single source, the following tables compile the reported chemical shifts from various analyses of **Xylopine** and related aporphine alkaloids.

Table 1: ¹H NMR Spectroscopic Data of **Xylopine**



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.55	S	
H-4	2.5-3.1	m	
H-5	2.5-3.1	m	
H-6a	3.0-3.2	m	
H-7	2.5-3.1	m	
H-8	6.75	d	8.0
H-9	7.20	t	8.0
H-10	6.85	d	8.0
H-11	8.05	d	8.0
OCH ₃	3.85	S	
O-CH ₂ -O	5.90, 6.05	d, d	1.5

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) in CDCl₃. The exact values may vary slightly depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data of Xylopine



Carbon	Chemical Shift (δ, ppm)
C-1	142.5
C-1a	127.0
C-1b	111.5
C-2	146.0
C-3	108.0
C-3a	121.5
C-4	29.0
C-5	53.5
C-6a	62.0
C-7	35.0
C-7a	128.5
C-8	126.5
C-9	126.0
C-10	127.5
C-11	128.0
C-11a	132.0
OCH ₃	56.0
O-CH ₂ -O	100.5

Note: The assignments are based on data from related aporphine alkaloids and may require further confirmation through 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **Xylopine** and provides insights into its fragmentation pattern.



Table 3: Mass Spectrometry Data of Xylopine

Parameter	Value
Molecular Formula	C18H17NO3
Molecular Weight	295.1208 (calculated)
Ionization Mode	Electrospray Ionization (ESI), Positive
[M+H]+ (m/z)	296.1281
Key Fragment Ions (m/z)	295 (M+), 294, 280, 265, 252, 236, 221

The fragmentation of aporphine alkaloids like **Xylopine** in mass spectrometry typically involves the loss of the nitrogen-containing ring system and subsequent cleavages of the aromatic substituents.[1][2][3]

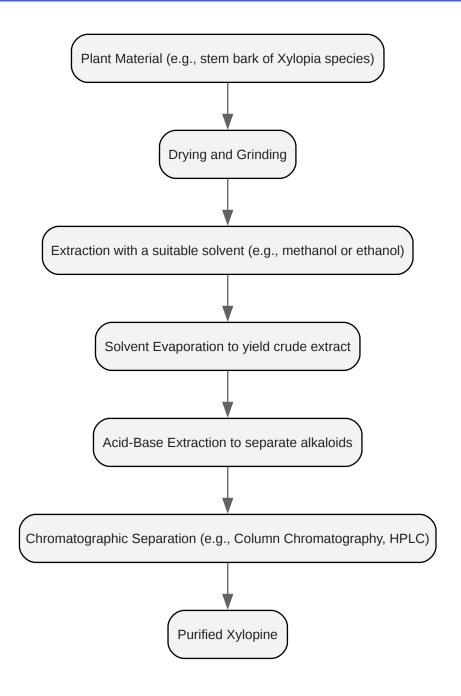
Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of **Xylopine**.

Isolation of Xylopine

Xylopine is a naturally occurring alkaloid that can be isolated from various plant species, particularly from the Xylopia genus. A general procedure for its isolation is as follows:





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Caption: General workflow for the isolation of **Xylopine**.

NMR Spectroscopy Protocol

For the structural elucidation of **Xylopine**, ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

• Sample Preparation: A few milligrams of purified **Xylopine** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.



- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- ¹H NMR: The ¹H NMR spectrum is acquired to determine the number of different types of protons and their chemical environments.
- ¹³C NMR: The ¹³C NMR spectrum is recorded to identify the number of carbon atoms and their types (e.g., CH₃, CH₂, CH, C).
- 2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish the connectivity between protons and carbons, which is essential for the complete and unambiguous assignment of the NMR signals.

Mass Spectrometry Protocol

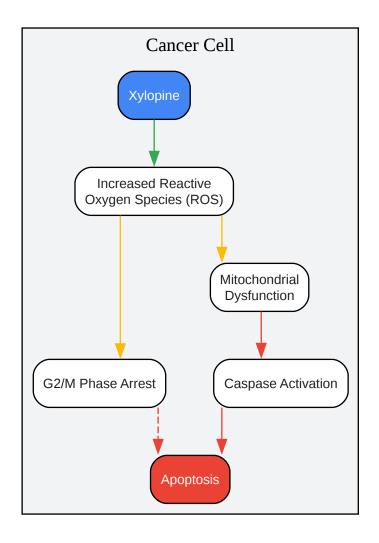
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Xylopine**.

- Sample Preparation: A dilute solution of purified **Xylopine** is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio
 (m/z) of the molecular ion and its fragment ions are recorded. High-resolution mass
 spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Signaling Pathway of Xylopine-Induced Apoptosis

Xylopine has been shown to exhibit cytotoxic activity against various cancer cell lines. One of its key mechanisms of action involves the induction of oxidative stress, leading to cell cycle arrest and apoptosis.[4]





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Caption: Signaling pathway of **Xylopine**-induced apoptosis.

As illustrated in the diagram, **Xylopine** treatment leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers two main downstream effects: cell cycle arrest at the G2/M phase and mitochondrial dysfunction. The disruption of mitochondrial function subsequently leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis, or programmed cell death. The G2/M phase arrest also contributes to the eventual apoptotic outcome. This entire process occurs in a p53-independent manner.[4]



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References

- 1. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. scispace.com [scispace.com]
- 4. Xylopine Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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